2-Chloro-4-(4-methoxyphenyl)nicotinonitrile 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 203803-04-7
VCID: VC8253246
InChI: InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3
SMILES: COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol

2-Chloro-4-(4-methoxyphenyl)nicotinonitrile

CAS No.: 203803-04-7

Cat. No.: VC8253246

Molecular Formula: C13H9ClN2O

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4-methoxyphenyl)nicotinonitrile - 203803-04-7

Specification

CAS No. 203803-04-7
Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
IUPAC Name 2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3
Standard InChI Key VYIDMWSMSQOHCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Chloro-4-(4-methoxyphenyl)nicotinonitrile (C₁₃H₉ClN₂O) features a pyridine core with three distinct substituents:

  • Chlorine atom at position 2, which enhances electrophilicity and facilitates nucleophilic substitution reactions.

  • 4-Methoxyphenyl group at position 4, contributing steric bulk and electronic effects via the electron-donating methoxy (-OCH₃) moiety.

  • Nitrile group (-CN) at position 3, a polar functional group that influences intermolecular interactions and serves as a handle for further derivatization.

The methoxy group’s para position on the phenyl ring optimizes conjugation with the pyridine system, stabilizing the molecule through resonance effects .

Synthetic Methodologies

Two-Step Synthesis via Chlorination and Azidolysis

The primary route to 2-chloro-4-(4-methoxyphenyl)nicotinonitrile involves chlorination of a 2-oxonicotinonitrile precursor, followed by azidolysis and reduction (Scheme 1) :

Step 1: Chlorination
2-Oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is refluxed in phosphoryl trichloride (POCl₃), yielding 2-chloro-4-(4-methoxyphenyl)nicotinonitrile. POCl₃ acts as both a solvent and chlorinating agent, with reaction completion achieved within 1–2 hours at 110–120°C .

Step 2: Azidolysis and Reduction
The 2-chloro derivative undergoes azidolysis with sodium azide (NaN₃) under phase-transfer catalysis (Aliquat 336®) to form a tetrazolo[1,5-a]pyridine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in chlorobenzene/water selectively cleaves the tetrazole ring, yielding 2-amino-4-(4-methoxyphenyl)nicotinonitrile .

Table 1: Optimization of Chlorination Conditions

PrecursorReagentTemperature (°C)Time (h)Yield (%)
2-Oxo-4-(4-methoxyphenyl)POCl₃110–1201.585

One-Pot Synthesis Using PTC

An efficient one-pot protocol eliminates intermediate isolation:

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include:

    • ν(CN): 2220–2240 cm⁻¹ (strong, nitrile stretch).

    • ν(C-Cl): 550–600 cm⁻¹.

    • ν(OCH₃): 2830–2960 cm⁻¹ (C-H stretch) and 1250–1270 cm⁻¹ (C-O-C asymmetric stretch) .

  • ¹H NMR (CDCl₃):

    • δ 3.99 ppm (s, 3H, OCH₃).

    • δ 7.58–8.06 ppm (m, 4H, aromatic protons from 4-methoxyphenyl).

    • δ 8.15 ppm (s, 1H, pyridine H-5) .

  • Mass Spectrometry: Molecular ion peak at m/z 258 (M⁺), with fragmentation patterns consistent with loss of Cl (35/37 Da) and OCH₃ (31 Da) .

Table 2: Comparative Spectral Data for Nicotinonitrile Derivatives

CompoundIR ν(CN) (cm⁻¹)¹H NMR δ(OCH₃) (ppm)m/z (M⁺)
2-Chloro-4-(4-methoxyphenyl)22243.99258
2-Amino-4-(4-methoxyphenyl)22003.98241

Reactivity and Functionalization

Nucleophilic Substitution

The 2-chloro group is susceptible to displacement by nucleophiles (e.g., NaN₃, amines). For example, azidolysis yields tetrazolo[1,5-a]pyridines, which are valuable in click chemistry .

Cyano Group Transformations

The nitrile moiety participates in:

  • Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Cycloaddition Reactions: Formation of triazoles or tetrazoles via [3+2] cycloadditions.

Biological Activity and Applications

Table 3: Biological Activity of Nicotinonitrile Analogs

CompoundTarget MicroorganismMIC (µg/mL)IC₅₀ (µM)
2-Amino-4-(4-methoxyphenyl)S. aureus64-
2-Chloro-4-phenylE. coli32-

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